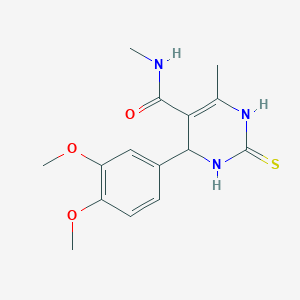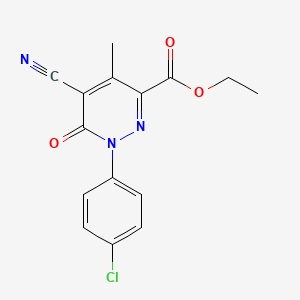![molecular formula C16H16F6N4O4S B11615960 N-(3,4-dimethylisoxazol-5-yl)-4-[({[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]amino}carbonyl)amino]benzenesulfonamide](/img/structure/B11615960.png)
N-(3,4-dimethylisoxazol-5-yl)-4-[({[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]amino}carbonyl)amino]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-diméthylisoxazol-5-yl)-4-[({[2,2,2-trifluoro-1-méthyl-1-(trifluorométhyl)éthyl]amino}carbonyl)amino]benzènesulfonamide: est un composé organique complexe présentant des applications potentielles dans divers domaines scientifiques. Ce composé présente une structure unique qui comprend un cycle isoxazole, un groupe trifluorométhyle et une fraction benzènesulfonamide, ce qui en fait un sujet intéressant pour la recherche en chimie, biologie et médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(3,4-diméthylisoxazol-5-yl)-4-[({[2,2,2-trifluoro-1-méthyl-1-(trifluorométhyl)éthyl]amino}carbonyl)amino]benzènesulfonamide implique généralement plusieurs étapes, notamment la formation du cycle isoxazole, l'introduction du groupe trifluorométhyle et le couplage avec la fraction benzènesulfonamide. Les conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont cruciales pour la synthèse réussie de ce composé.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des techniques de synthèse à grande échelle, notamment des réacteurs à écoulement continu et des systèmes de synthèse automatisés. Ces méthodes visent à optimiser le rendement, la pureté et la rentabilité tout en assurant la sécurité et le respect de l'environnement.
Analyse Des Réactions Chimiques
Types de réactions
N-(3,4-diméthylisoxazol-5-yl)-4-[({[2,2,2-trifluoro-1-méthyl-1-(trifluorométhyl)éthyl]amino}carbonyl)amino]benzènesulfonamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.
Substitution : Le composé peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants (p. ex., le peroxyde d'hydrogène), des agents réducteurs (p. ex., le borohydrure de sodium) et divers catalyseurs. Les conditions de réaction, telles que la température, la pression et le choix du solvant, jouent un rôle important dans la détermination du résultat de ces réactions.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire des dérivés avec différents groupes fonctionnels.
Applications De Recherche Scientifique
N-(3,4-diméthylisoxazol-5-yl)-4-[({[2,2,2-trifluoro-1-méthyl-1-(trifluorométhyl)éthyl]amino}carbonyl)amino]benzènesulfonamide a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses effets thérapeutiques potentiels et comme composé de tête pour le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du N-(3,4-diméthylisoxazol-5-yl)-4-[({[2,2,2-trifluoro-1-méthyl-1-(trifluorométhyl)éthyl]amino}carbonyl)amino]benzènesulfonamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes, des récepteurs ou d'autres protéines, modulant leur activité et conduisant à divers effets biologiques. Des études détaillées sur son mécanisme d'action peuvent fournir des informations sur ses applications thérapeutiques potentielles.
Mécanisme D'action
The mechanism of action of 1-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}-3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)UREA involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acétoacétate d'éthyle : Un composé organique utilisé comme intermédiaire chimique.
- Architectures pontées par du disilane : Composés organosiliciés possédant des propriétés électroniques uniques.
- Chlorure de 4-(4,6-diméthoxy-1,3,5-triazin-2-yl)-4-méthylmorpholinium : Un agent de condensation utilisé dans diverses transformations chimiques.
Propriétés
Formule moléculaire |
C16H16F6N4O4S |
|---|---|
Poids moléculaire |
474.4 g/mol |
Nom IUPAC |
1-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea |
InChI |
InChI=1S/C16H16F6N4O4S/c1-8-9(2)25-30-12(8)26-31(28,29)11-6-4-10(5-7-11)23-13(27)24-14(3,15(17,18)19)16(20,21)22/h4-7,26H,1-3H3,(H2,23,24,27) |
Clé InChI |
OUCLHMCRJNYLMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC(C)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615880.png)

![2-[(4-methoxybenzyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615897.png)
![6-imino-N,11-dimethyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11615905.png)

![2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615916.png)
![2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615920.png)
![5-acetyl-6-(4-chlorophenyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B11615929.png)
![(5E)-1-(4-methoxyphenyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11615938.png)
![2-[(2,3-Dihydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11615940.png)
![N-(3-methoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B11615958.png)
![3,4-dimethoxy-N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B11615959.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-{(E)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615967.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615968.png)
